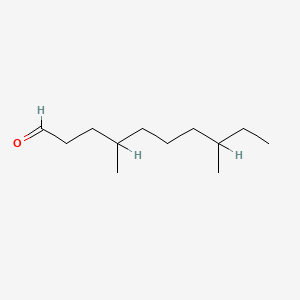
4,8-Diméthyldécanal
Vue d'ensemble
Description
4,8-Dimethyldecanal, also known as 4,8-Dimethyldecanal, is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4,8-Dimethyldecanal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 4,8-Dimethyldecanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Dimethyldecanal including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phéromone d'agrégation chez les charançons de la farine
Le 4,8-diméthyldécanal (4,8-DMD) est connu pour être la phéromone d'agrégation produite par les mâles du charançon rouge de la farine (RFB), Tribolium castaneum . Ce composé joue un rôle crucial dans le comportement social de ces charançons, attirant à la fois les mâles et les femelles vers un emplacement commun .
Étude de la voie de biosynthèse
La biosynthèse du 4,8-DMD a été largement étudiée. Il a été constaté qu'il était biosynthétisé par la voie des acides gras, et non par la voie du mévalonate . Cette découverte a des implications pour la compréhension de la biosynthèse d'autres composés similaires.
Recherche sur le comportement des insectes
L'impact du 4,8-DMD sur le comportement du Tribolium castaneum a fait l'objet de recherches. Des études ont montré que la production de 4,8-DMD est considérablement réduite avec des doses croissantes d'hormone juvénile (JH) III . Cela pourrait potentiellement être utilisé pour contrôler la population de ces charançons.
Inhibition de la production de phéromones
Des recherches ont montré que l'acide 2-octynoïque, un inhibiteur de la voie des acides gras, peut inhiber la production de 4,8-DMD . Cette découverte pourrait être utilisée pour développer de nouvelles méthodes de lutte antiparasitaire.
Études de marquage isotopique
Des études de marquage isotopique ont été réalisées pour déterminer l'origine biosynthétique du 4,8-DMD . Ces études ont fourni des informations précieuses sur les voies métaboliques impliquées dans la production de ce composé.
Utilisation potentielle dans la lutte antiparasitaire
Compte tenu de son rôle de phéromone d'agrégation chez les charançons de la farine, le 4,8-DMD pourrait potentiellement être utilisé dans des stratégies de lutte antiparasitaire. En manipulant la production ou la perception de cette phéromone, il peut être possible de perturber les comportements sociaux de ces charançons, ce qui permettrait de contrôler leurs populations .
Mécanisme D'action
Target of Action
The primary target of 4,8-Dimethyldecanal (4,8-DMD) is the red flour beetle, Tribolium castaneum . It acts as an aggregation pheromone produced by male beetles . The pheromone attracts both male and female beetles, aiding in successful foraging and mating .
Mode of Action
4,8-DMD interacts with its targets by being released into the environment where it acts as a signal to other beetles . The presence of this pheromone signals the presence of a potential mate, leading to aggregation .
Biochemical Pathways
4,8-DMD is biosynthesized through the fatty acid pathway . The biosynthesis of 4,8-DMD proceeds in the sequence Ac-Pr-Ac-Pr-Ac (Ac; acetate, Pr; propionate) . The production of 4,8-DMD was found to be inhibited by 2-octynoic acid, an inhibitor of the fatty acid pathway, but unaffected by mevastatin, an inhibitor of the mevalonate pathway .
Pharmacokinetics
The pharmacokinetics of 4,8-DMD in the context of beetles involves its production, release into the environment, and perception by other beetles
Result of Action
The release of 4,8-DMD results in the aggregation of beetles, which can lead to successful foraging and mating . It also has been found to interrupt death feigning behavior in beetles .
Action Environment
The action of 4,8-DMD is influenced by environmental factors such as the presence of other beetles and the concentration of the pheromone in the environment . The effectiveness of the pheromone can be influenced by these factors, potentially affecting the aggregation, foraging, and mating behaviors of the beetles .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4,8-Dimethyldecanal plays a crucial role in biochemical reactions as an aggregation pheromone. It is biosynthesized through the fatty acid pathway, involving the incorporation of acetate and propionate . The enzymes and proteins involved in its biosynthesis include those that facilitate the conversion of fatty acid precursors into the final aldehyde product. Juvenile hormone III and pathway inhibitors such as 2-octynoic acid have been shown to affect the production of 4,8-Dimethyldecanal . The interactions between 4,8-Dimethyldecanal and these biomolecules are essential for its synthesis and regulation.
Cellular Effects
4,8-Dimethyldecanal influences various cellular processes, particularly in the context of its role as a pheromone. In Tribolium castaneum, it affects cell signaling pathways related to aggregation behavior . The compound’s impact on gene expression and cellular metabolism is evident in its ability to modulate the production of pheromones and other semiochemicals. The presence of 4,8-Dimethyldecanal can lead to changes in cellular function, promoting aggregation and communication among beetles .
Molecular Mechanism
The molecular mechanism of 4,8-Dimethyldecanal involves its binding interactions with specific receptors on the surface of target cells. These interactions trigger a cascade of intracellular events, leading to changes in enzyme activity and gene expression . The compound’s ability to inhibit or activate certain enzymes plays a pivotal role in its function as a pheromone. Additionally, 4,8-Dimethyldecanal’s structure allows it to interact with various biomolecules, facilitating its role in chemical communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Dimethyldecanal have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and exposure to light . Long-term studies have shown that 4,8-Dimethyldecanal can have sustained effects on cellular function, particularly in terms of pheromone production and aggregation behavior.
Dosage Effects in Animal Models
The effects of 4,8-Dimethyldecanal vary with different dosages in animal models. In Tribolium castaneum, higher doses of the compound have been shown to enhance aggregation behavior, while excessively high doses can lead to adverse effects such as reduced mobility and altered reproductive behavior . Understanding the threshold effects and potential toxicity of 4,8-Dimethyldecanal is essential for its safe and effective use in pest management .
Metabolic Pathways
4,8-Dimethyldecanal is involved in metabolic pathways related to fatty acid biosynthesis. The enzymes and cofactors that facilitate its production include those that convert acetate and propionate into the final aldehyde product . The compound’s involvement in these pathways affects metabolic flux and the levels of various metabolites, highlighting its role in the broader context of cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,8-Dimethyldecanal is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its availability for pheromone production and release. The transport mechanisms of 4,8-Dimethyldecanal are critical for its function as a chemical signal .
Subcellular Localization
The subcellular localization of 4,8-Dimethyldecanal is primarily within the abdominal epidermis and associated tissues of Tribolium castaneum . This localization is essential for its activity as a pheromone, as it allows the compound to be efficiently produced and released. The targeting signals and post-translational modifications that direct 4,8-Dimethyldecanal to specific compartments or organelles are crucial for its function .
Propriétés
IUPAC Name |
4,8-dimethyldecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUQKOJHYTYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997341 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75983-36-7 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75983-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dimethyldecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


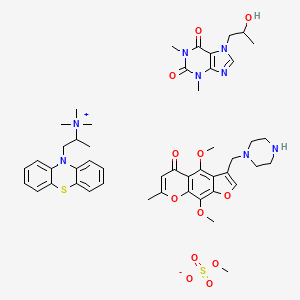
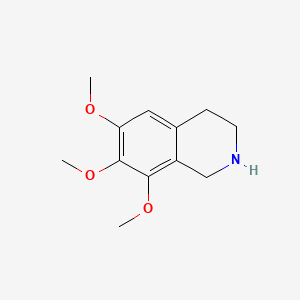

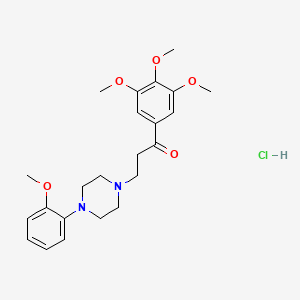
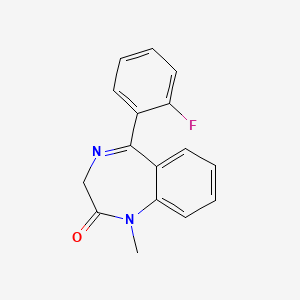

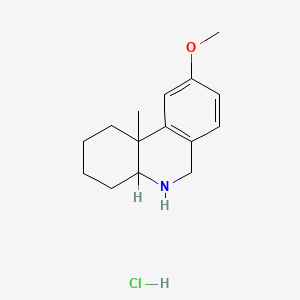
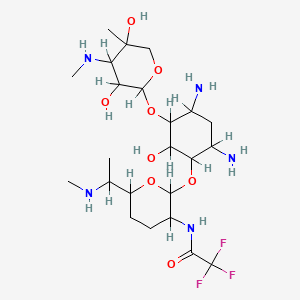
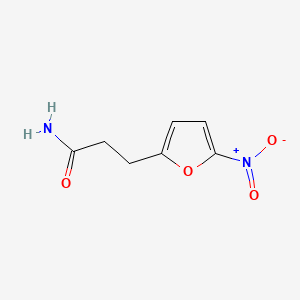
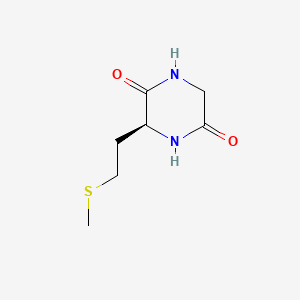
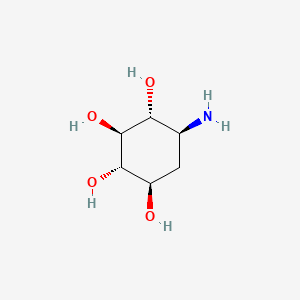
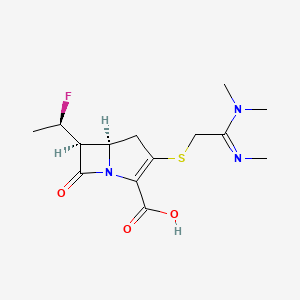

![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)
